molecular formula C6H5F3N2O2 B6272727 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1545238-67-2

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6272727
CAS RN: 1545238-67-2
M. Wt: 194.1
InChI Key:
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Description

5-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (MFMP) is an organic compound that is widely used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry. MFMP is a trifluoromethylpyrazole carboxylic acid, and is a derivative of pyrazole, a five-membered heterocyclic aromatic compound. MFMP is a useful reagent in organic synthesis, as it can be used for the preparation of various organic compounds and pharmaceuticals. Additionally, MFMP is also used in drug discovery and biochemistry, as it can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.

Scientific Research Applications

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is widely used in scientific research applications, such as organic synthesis, drug discovery, and biochemistry. In organic synthesis, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be used as a reagent for the preparation of various organic compounds and pharmaceuticals. In drug discovery, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be used in biochemistry to study the biochemical and physiological effects of drugs, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to be related to its ability to affect the metabolism of various compounds, including drugs. 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is believed to act as a substrate for various enzymes, including cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is believed to act as an inhibitor of various enzymes, including cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. In studies, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have anti-bacterial, anti-viral, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

The use of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages of using 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent compared to other reagents. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is relatively easy to obtain and is widely available in many chemical supply stores. However, one of the main limitations of using 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments is that it is a relatively unstable compound, and can decompose or react with other compounds if it is not stored and handled properly.

Future Directions

There are several potential future directions for the use of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in scientific research. One potential future direction is the use of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in drug discovery, as it can be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be used to study the biochemical and physiological effects of other compounds, such as natural products and dietary supplements. Additionally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be used in organic synthesis to synthesize various organic compounds and pharmaceuticals. Finally, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be used in biochemistry to study the biochemical and physiological effects of various compounds.

Synthesis Methods

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be synthesized by several methods, including the reaction of 5-methyl-1-pyrazole-4-carboxylic acid and trifluoromethanesulfonic acid, as well as the reaction of 5-methyl-1-pyrazole-4-carboxylic acid and trifluoromethanesulfonyl chloride. The reaction of 5-methyl-1-pyrazole-4-carboxylic acid and trifluoromethanesulfonic acid is the most commonly used method for the synthesis of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This reaction involves the addition of trifluoromethanesulfonic acid to 5-methyl-1-pyrazole-4-carboxylic acid in an aqueous solution, followed by the addition of a base such as sodium hydroxide to neutralize the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst to form the intermediate 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-acetic acid. This intermediate is then hydrolyzed to yield the final product, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "5-methyl-1H-pyrazole-4-carboxylic acid", "trifluoroacetic anhydride", "catalyst", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-4-carboxylic acid is dissolved in a suitable solvent and trifluoroacetic anhydride is added to the reaction mixture in the presence of a catalyst.", "Step 2: The reaction mixture is stirred at a suitable temperature for a suitable time to allow the reaction to proceed.", "Step 3: The intermediate 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-acetic acid is formed.", "Step 4: The reaction mixture is then hydrolyzed by adding water and sodium hydroxide to yield the final product, 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.", "Step 5: The product is isolated and purified by suitable methods." ] }

CAS RN

1545238-67-2

Product Name

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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